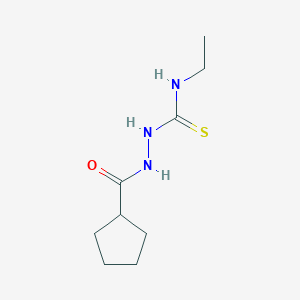![molecular formula C17H21NO2S2 B5721160 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as IBTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBTP belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The exact mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to induce apoptosis and inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and anti-cancer activities make it a promising candidate for further research. However, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
Orientations Futures
There are several future directions for research on 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. One possible direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide involves the reaction of 4-isobutylbenzenesulfonyl chloride with 3-(methylthio)aniline in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a strong acid to yield 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
4-(2-methylpropyl)-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13(2)11-14-7-9-17(10-8-14)22(19,20)18-15-5-4-6-16(12-15)21-3/h4-10,12-13,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBZDCIZVZRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

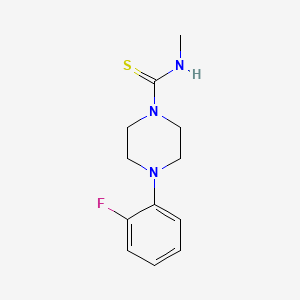
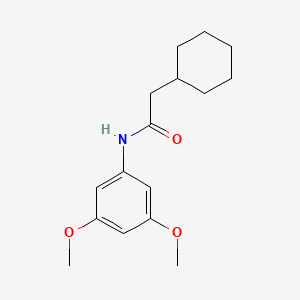
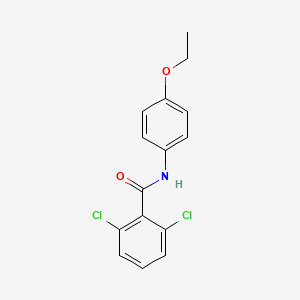
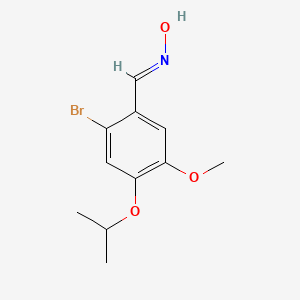
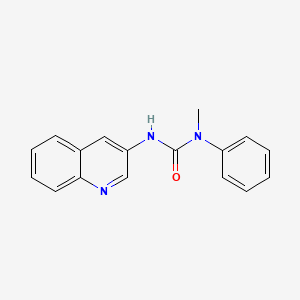
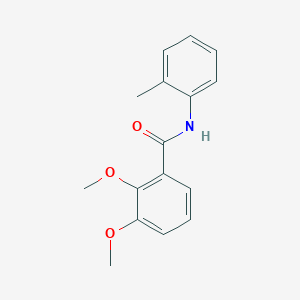
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
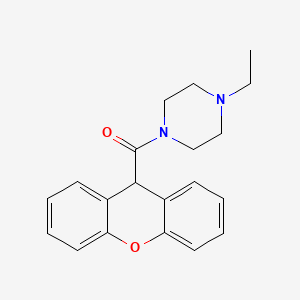
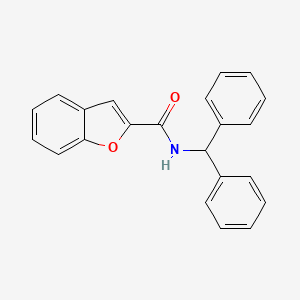
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
